
D-Glucopyranose 1,2,3,6-Tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucopyranose 1,2,3,6-Tetrabenzoate: is a derivative of D-glucose, where the hydroxyl groups at positions 1, 2, 3, and 6 are esterified with benzoic acid. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose 1,2,3,6-Tetrabenzoate typically involves the esterification of D-glucose with benzoic acid derivatives. One common method is the reaction of D-glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: D-Glucopyranose 1,2,3,6-Tetrabenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucose and benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Hydrolysis: D-glucose and benzoic acid.
Reduction: D-glucopyranose derivatives with hydroxyl groups.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
Chemistry: D-Glucopyranose 1,2,3,6-Tetrabenzoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses .
Biology and Medicine: The compound is utilized in the synthesis of α-D-Glucosyl Acarbose Impurity, which is a homolog of Acarbose. Acarbose is used in the treatment of chronic diseases such as inflammatory diseases, metastatic cancers, and infections by pathogenic agents including bacteria, viruses, and parasites .
Industry: In the pharmaceutical industry, this compound is employed in the development of drugs and therapeutic agents. It is also used in the production of glycosylated compounds that have various industrial applications .
Mechanism of Action
The mechanism of action of D-Glucopyranose 1,2,3,6-Tetrabenzoate involves its role as a protecting group in organic synthesis. By esterifying the hydroxyl groups of D-glucose, the compound prevents unwanted side reactions during chemical transformations. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
2,3,4,6-Tetrabenzoyl-D-glucopyranose: Another derivative of D-glucose with similar esterification at positions 2, 3, 4, and 6.
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose-13C6: A labeled version of the compound used in specific research applications.
Uniqueness: D-Glucopyranose 1,2,3,6-Tetrabenzoate is unique due to its specific esterification pattern, which provides distinct reactivity and stability compared to other glucopyranose derivatives. This makes it particularly useful in protecting group strategies and in the synthesis of specialized glycosylated compounds .
Properties
Molecular Formula |
C10H20N7O8P |
|---|---|
Molecular Weight |
397.28 g/mol |
IUPAC Name |
diazanium;[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5?,6?,9-;;/m1../s1 |
InChI Key |
ZHSQCOUQMRQBQP-VPDGYHDUSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)



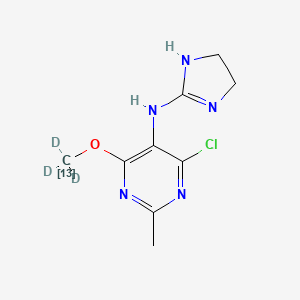
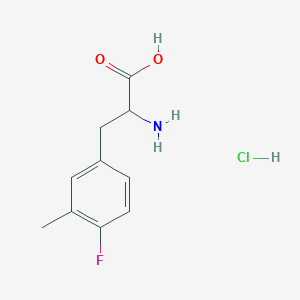
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
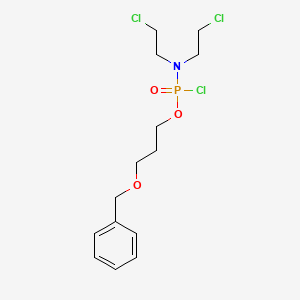


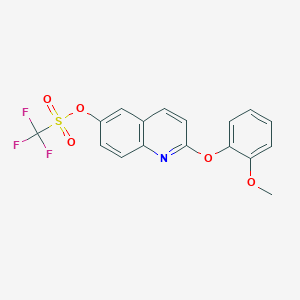
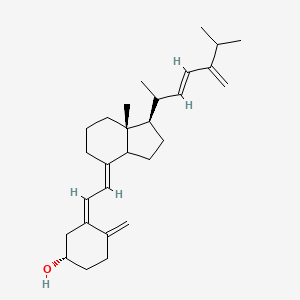
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
